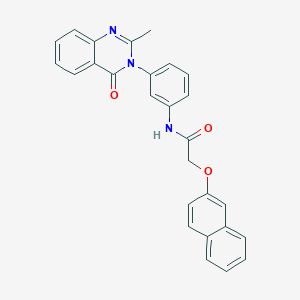

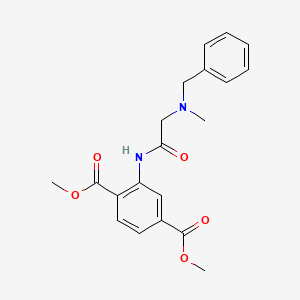

![molecular formula C16H11N5O2 B2809494 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide CAS No. 894063-52-6](/img/structure/B2809494.png)

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide

Overview

Description

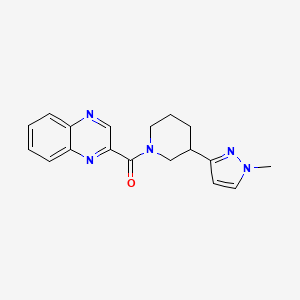

“N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Molecular Structure Analysis

The molecular structure of “N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide” can be represented by the following structural formula :

##STR1## wherein R.sub.1 is selected from the group consisting of hydrogen, alkyl(C.sub.1 -C.sub.3), amino, monoalkyl(C.sub.1 -C.sub.3)amino, dialkyl(C.sub.1 -C.sub.3)amino, -NHCOalkyl(C.sub.1 -C.sub.3) and N-alkyl(C.sub.1 -C.sub.3)-CO-alkyl(C.sub.1 -C.sub.3); R.sub.2 is selected from the group consisting of hydrogen, alkyl(C.sub.1 -C.sub.6), cycloalkyl(C.sub.3 -C.sub.6), -O-alkyl(C.sub.1 -C.sub.6), -NH-alkyl(C.sub.1 -C.sub.3), -N-dialkyl(C.sub.1 -C.sub.3), -(CH.sub.2).sub.n -O-alkyl(C.sub.1 -C.sub.3), -(CH.sub.2).sub.n -NH-alkyl(C.sub.1 -C.sub.3) and -(CH.sub.2).sub.n -N-dialkyl(C.sub.1 -C.sub.3), where n is an integer from 1 to 3 inclusive; and R.sub.3 is selected from the group consisting of alkyl(C.sub.1 -C.sub.6), alkenyl(C.sub.2 -C.sub.6), -CH.sub.2 C.tbd.CH, cycloalkyl(C.sub.3 -C.sub.6)methyl, -CH.sub.2 OCH.sub.3 and -CH.sub.2 CH.sub.2 OCH.sub.3. Scientific Research Applications

Synthesis and Characterization

- A study focused on the synthesis and characterization of triazolothiadiazines and triazolothiadiazoles containing naphtho[2,1-b]furan, highlighting the process of creating biheterocyclic compounds with potential antimicrobial and analgesic activities (Ravindra, Vagdevi, & Vaidya, 2008).

- Another research explored the anti-hepatitis A virus (HAV) activity of newly synthesized triazolo[4,3-b]pyridazine derivatives, demonstrating promising antiviral properties against HAV (Shamroukh & Ali, 2008).

Pharmacological Studies

- The antiproliferative activity of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives was evaluated, revealing their potential to inhibit the proliferation of endothelial and tumor cells without the thrombin inhibitory and fibrinogen receptor antagonistic activities found in benzamidine compounds (Ilić et al., 2011).

- Research into triazolo[4,3-b]pyridazines demonstrated their synthesis and evaluation for antituberculostatic, antifungal, and antibacterial activities, contributing to the knowledge on triazole derivatives' wide range of biological activities (Islam & Siddiqui, 2010).

Molecular and Spectroscopic Studies

- The synthesis and spectroscopic characterization of heterocyclic compounds based on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives were detailed, along with their antibacterial and antifungal activities, highlighting the versatility of these compounds in pharmaceutical chemistry (Patel & Patel, 2015).

Future Directions

properties

IUPAC Name |

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N5O2/c22-16(14-5-2-8-23-14)18-12-4-1-3-11(9-12)13-6-7-15-19-17-10-21(15)20-13/h1-10H,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJOEMVNEMLRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NN4C=NN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329695 | |

| Record name | N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815812 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide | |

CAS RN |

894063-52-6 | |

| Record name | N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2809422.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)

![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)